2-Amino-6-bromo-3-chlorobenzonitrile

Catalog No.
S13330044
CAS No.
M.F
C7H4BrClN2
M. Wt
231.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-bromo-3-chlorobenzonitrile

Product Name

2-Amino-6-bromo-3-chlorobenzonitrile

IUPAC Name

2-amino-6-bromo-3-chlorobenzonitrile

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2

InChI Key

MGXPVJZBCIRZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C#N)Br

2-Amino-6-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol. This compound features a benzene ring substituted with an amino group at the 2-position, a bromo group at the 6-position, and a chloro group at the 3-position, alongside a nitrile functional group (-C≡N) that enhances its chemical reactivity and potential biological activity. The presence of these substituents makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical applications.

  • Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to create more complex structures.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

This compound is significant in medicinal chemistry due to its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which have anticancer properties. The inhibition of receptor tyrosine kinases can block critical signaling pathways involved in cell proliferation and survival, making this compound potentially useful in cancer treatment. Additionally, studies suggest that it may interact with cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics .

The synthesis of 2-amino-6-bromo-3-chlorobenzonitrile can be achieved through various methods:

  • Bromination and Chlorination: A common approach involves brominating and chlorinating 2-aminobenzonitrile using bromine (Br₂) and thionyl chloride (SOCl₂) under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
  • Industrial Production: In industrial settings, larger-scale reactions may be optimized for higher yields and purity, often involving recrystallization and purification steps.

2-Amino-6-bromo-3-chlorobenzonitrile has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds targeting specific biological pathways.
  • Research: Its role in developing receptor tyrosine kinase inhibitors highlights its importance in cancer research.
  • Chemical Synthesis: The compound is utilized in organic synthesis for creating complex molecules due to its reactive functional groups .

Interaction studies have shown that 2-amino-6-bromo-3-chlorobenzonitrile may inhibit cytochrome P450 enzymes. Understanding these interactions is crucial for assessing how this compound affects drug metabolism and its potential therapeutic applications. Such studies could provide insights into its pharmacological profile and safety when used in drug formulations.

Several compounds share structural similarities with 2-amino-6-bromo-3-chlorobenzonitrile. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-chlorobenzonitrileContains an amino group and a chloro substituentLacks bromo substituent
2-Amino-5-bromo-4-chlorobenzonitrileSimilar structure but with a different chlorine positionPotentially different biological activity
4-Amino-5-bromo-3-chlorobenzonitrileAmino group at the para positionDifferent reactivity profile
2-Amino-6-bromobenzonitrileBromine at a different positionMay exhibit different pharmacological properties

These compounds illustrate variations in substitution patterns that significantly influence their chemical properties and biological activities. Each compound's unique characteristics make them interesting subjects for further research in medicinal chemistry and pharmacology.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.92464 g/mol

Monoisotopic Mass

229.92464 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types